2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
Description
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXBCMBMSZIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590711 | |
| Record name | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-79-1 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is a common approach. This method allows for the selective reduction of the aldehyde group to the corresponding alcohol with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetaldehyde or 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Reactivity Differences :
- The ethanol moiety in the parent compound enables esterification or etherification reactions, critical in prodrug design.
- Acetic acid derivatives (e.g., 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetic acid) exhibit higher acidity (pKa ~2–3) due to the electron-withdrawing CF₃ group, making them suitable for salt formation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol | (2-Fluoro-5-(trifluoromethyl)phenyl)methanol |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~2.3 | ~1.8 |
| Solubility | Moderate in ethanol, DMSO | Higher in polar solvents due to CF₃ position | High in methanol, acetone |
| Thermal Stability | Stable up to 150°C | Similar | Lower (decomposes ~100°C) |
Notes:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol in academic research?
- Methodological Answer : The compound can be synthesized via reduction of 2-fluoro-5-(trifluoromethyl)benzaldehyde using sodium borohydride (NaBH₄) in ethanol under inert conditions. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Alternative routes involve nucleophilic substitution of halogenated intermediates, such as 2-fluoro-5-(trifluoromethyl)benzyl bromide, with ethylene glycol derivatives followed by deprotection .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm hydrogen environments (e.g., hydroxyl proton at δ 1.5–2.0 ppm, aromatic protons at δ 7.0–7.8 ppm) and ¹⁹F NMR to verify fluorine environments (δ -60 to -70 ppm for CF₃ groups) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A retention time of ~0.81 minutes under gradient elution (acetonitrile/water) is typical for related fluorinated aromatics .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 236.06 (calculated for C₉H₈F₄O) .
Advanced Research Questions
Q. What strategies can resolve contradictory data in the biological activity of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., fungicidal vs. inactive results) may arise from assay-specific conditions (e.g., pH, solvent effects). To resolve discrepancies:
- Metabolic Stability Assays : Test derivatives in liver microsomes to identify rapid degradation pathways .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted ethanol) to track metabolic fate using LC-MS/MS .
- Structure-Activity Relationship (SAR) : Systematically modify the hydroxyl group (e.g., esterification) or fluorinated positions to isolate pharmacophoric motifs .
Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and fluoro (-F) groups create an electron-deficient aromatic ring, enhancing electrophilic substitution at the para-position. For example, bromination occurs preferentially at C-4 .
- Steric Hindrance : The ortho-fluoro group reduces accessibility to nucleophiles at adjacent positions, as observed in failed Suzuki couplings with bulky boronic acids .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction sites by mapping electrostatic potential surfaces .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-HRMS.
- Kinetic Analysis : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf-life under storage conditions .
- Crystallography : X-ray diffraction of degraded samples reveals structural vulnerabilities (e.g., hydroxyl oxidation to ketone) .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported LogP values for this compound?
- Methodological Answer :
- Experimental Validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification. Compare results with computational tools (e.g., MarvinSketch, ACD/Labs).
- Structural Artifacts : Ensure purity (>98%) via recrystallization, as trace impurities (e.g., unreacted aldehyde) skew measurements .
- Literature Cross-Reference : Reconcile discrepancies by citing studies using identical analytical conditions (e.g., pH 7.4, 25°C) .
Application-Oriented Questions
Q. What methodologies are recommended for incorporating this compound into polymer matrices for functional material studies?
- Methodological Answer :
- Copolymerization : React the hydroxyl group with acryloyl chloride to form a methacrylate monomer, then polymerize via free-radical initiation (AIBN, 60°C).
- Surface Grafting : Use plasma treatment to activate polymer surfaces, followed by covalent bonding via silane coupling agents .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms glass transition temperature (Tg) shifts due to fluorinated moiety incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
